(-)-alpha-(1-Hydroxycyclohexyl)-(1,1'-biphenyl)-4-acetic acid
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Overview
Description
(-)-alpha-(1-Hydroxycyclohexyl)-(1,1’-biphenyl)-4-acetic acid is a complex organic compound with a unique structure that includes a cyclohexyl ring, a biphenyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-alpha-(1-Hydroxycyclohexyl)-(1,1’-biphenyl)-4-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a phenylboronic acid in the presence of a palladium catalyst.
Cyclohexyl Ring Introduction: The cyclohexyl ring can be introduced via a Grignard reaction, where a cyclohexylmagnesium bromide reacts with a suitable electrophile.
Acetic Acid Moiety Addition: The acetic acid group is typically introduced through an esterification reaction, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of (-)-alpha-(1-Hydroxycyclohexyl)-(1,1’-biphenyl)-4-acetic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions
(-)-alpha-(1-Hydroxycyclohexyl)-(1,1’-biphenyl)-4-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Nitro or halogenated derivatives of the biphenyl group.
Scientific Research Applications
(-)-alpha-(1-Hydroxycyclohexyl)-(1,1’-biphenyl)-4-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (-)-alpha-(1-Hydroxycyclohexyl)-(1,1’-biphenyl)-4-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biological processes at the molecular level. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
(1-Hydroxycyclohexyl)acetic acid: Shares the cyclohexyl and acetic acid moieties but lacks the biphenyl group.
1-Hydroxycyclohexyl phenyl ketone: Contains the cyclohexyl and phenyl groups but differs in the functional groups attached.
Uniqueness
(-)-alpha-(1-Hydroxycyclohexyl)-(1,1’-biphenyl)-4-acetic acid is unique due to its combination of a cyclohexyl ring, biphenyl group, and acetic acid moiety, which imparts distinct chemical and biological properties not found in similar compounds.
This detailed article provides a comprehensive overview of (-)-alpha-(1-Hydroxycyclohexyl)-(1,1’-biphenyl)-4-acetic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
85045-68-7 |
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Molecular Formula |
C20H22O3 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-(1-hydroxycyclohexyl)-2-(4-phenylphenyl)acetic acid |
InChI |
InChI=1S/C20H22O3/c21-19(22)18(20(23)13-5-2-6-14-20)17-11-9-16(10-12-17)15-7-3-1-4-8-15/h1,3-4,7-12,18,23H,2,5-6,13-14H2,(H,21,22) |
InChI Key |
XYRCRRIFXONMTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O)O |
Origin of Product |
United States |
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